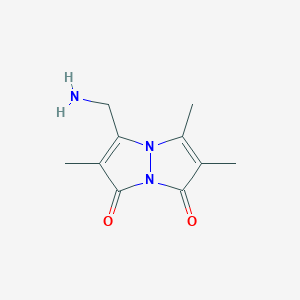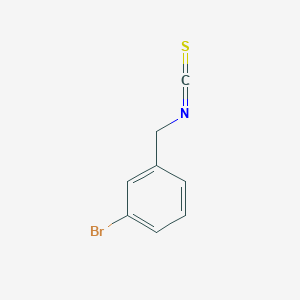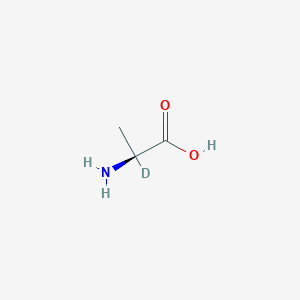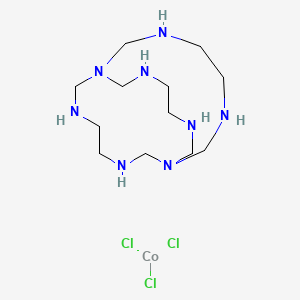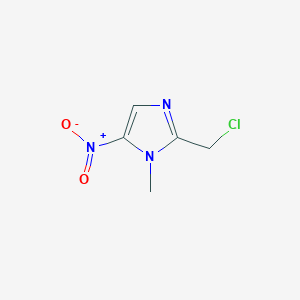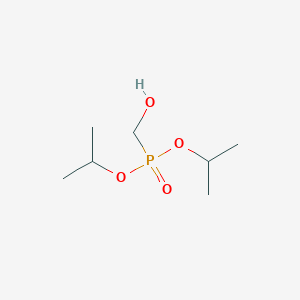
Diisopropyl hydroxymethylphosphonate
概要
説明
Diisopropyl hydroxymethylphosphonate is a chemical compound with the molecular formula C7H17O4P and a molecular weight of 196.18 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of phosphorus-bearing compounds like Diisopropyl hydroxymethylphosphonate has seen significant advancements in recent years . One of the methods involves the conjugate addition of hydrogen-phosphonates to different Michael acceptors . Another method involves the reaction of the relevant metal acetate with diethyl hydroxymethylphosphonate .Molecular Structure Analysis
The molecular structure of Diisopropyl hydroxymethylphosphonate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving Diisopropyl hydroxymethylphosphonate are part of the broader field of phospha-Michael addition . This involves the conjugate addition of nucleophiles to electron-deficient alkenes, a fundamental reaction in organic chemistry and materials science .科学的研究の応用
Chemotherapy Targeting
- Diisopropyl hydroxymethylphosphonate and its derivatives have been investigated for their potential in chemotherapy. Specifically, compounds like diisopropyl (diisopropoxyphosphorylmethylsulfonylmethyl)phosphonate, a monosulfone of a diphosphate ester, are explored for this purpose (Wong, Olmstead, & Gervay-Hague, 2007).
Enzyme-Catalyzed Synthesis
- Enzymatic processes utilizing diisopropyl hydroxymethylphosphonate derivatives have been developed for the synthesis of phosphonic acid analogues of amino acids. This includes the chemo-enzymatic synthesis of analogues of l-valine, l-leucine, l-isoleucine, l-methionine, and l-α-aminobutyric acid (Hammerschmidt & Wuggenig, 1999).
Phosphaamino Acids Synthesis
- Diisopropyl hydroxymethylphosphonate is used in the synthesis of racemic and enantiomerically pure phosphaaspartic acid and phosphaarginine. These compounds are synthesized through a series of steps involving isomerization, chloroacetylation, and functional-group manipulation (Qian, Kuliszewska, Macoratti, & Hammerschmidt, 2017).
Peptide Analogs Development
- Research on diisopropyl hydroxymethylphosphonate has led to the development of novel peptide analogs. These analogs are synthesized through reactions with amino-α-hydroxyiminophosphonates derived from various amino acids (Breuer, Safadi, Chorev, Vineze, & Bel, 1991).
Crystal Structure Analysis
- Studies on the crystal structure of diisopropyl hydroxymethylphosphonate derivatives, such as diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate, have been conducted to understand their molecular configurations and potential bioactivity. These studies include X-ray diffraction analysis and determination of molecular interactions (Hong, Yan-ping, Peng, Jin'an, Cao, & De-Rong, 2011).
Scientific Research Applications of Diisopropyl Hydroxymethylphosphonate
Chemotherapy Targeting
- Diisopropyl hydroxymethylphosphonate and its derivatives have been investigated for their potential in chemotherapy. Specifically, compounds like diisopropyl (diisopropoxyphosphorylmethylsulfonylmethyl)phosphonate, a monosulfone of a diphosphate ester, are explored for this purpose (Wong, Olmstead, & Gervay-Hague, 2007).
Enzyme-Catalyzed Synthesis
- Enzymatic processes utilizing diisopropyl hydroxymethylphosphonate derivatives have been developed for the synthesis of phosphonic acid analogues of amino acids. This includes the chemo-enzymatic synthesis of analogues of l-valine, l-leucine, l-isoleucine, l-methionine, and l-α-aminobutyric acid (Hammerschmidt & Wuggenig, 1999).
Phosphaamino Acids Synthesis
- Diisopropyl hydroxymethylphosphonate is used in the synthesis of racemic and enantiomerically pure phosphaaspartic acid and phosphaarginine. These compounds are synthesized through a series of steps involving isomerization, chloroacetylation, and functional-group manipulation (Qian, Kuliszewska, Macoratti, & Hammerschmidt, 2017).
Peptide Analogs Development
- Research on diisopropyl hydroxymethylphosphonate has led to the development of novel peptide analogs. These analogs are synthesized through reactions with amino-α-hydroxyiminophosphonates derived from various amino acids (Breuer, Safadi, Chorev, Vineze, & Bel, 1991).
Crystal Structure Analysis
- Studies on the crystal structure of diisopropyl hydroxymethylphosphonate derivatives, such as diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate, have been conducted to understand their molecular configurations and potential bioactivity. These studies include X-ray diffraction analysis and determination of molecular interactions (Hong, Yan-ping, Peng, Jin'an, Cao, & De-Rong, 2011).
Safety and Hazards
将来の方向性
The field of phosphorus-bearing compounds, including Diisopropyl hydroxymethylphosphonate, is seeing significant advancements . The focus is on developing more environmentally friendly and economically competitive processes for their synthesis . The use of bifunctional phosphonate anions and metal cations that can adopt different coordination environments is proposed as a strategy for synthesizing porous metal phosphonates .
特性
IUPAC Name |
di(propan-2-yloxy)phosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXIBJPHBMEGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CO)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446408 | |
| Record name | Diisopropyl hydroxymethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl hydroxymethylphosphonate | |
CAS RN |
24630-68-0 | |
| Record name | Bis(1-methylethyl) P-(hydroxymethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24630-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl hydroxymethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

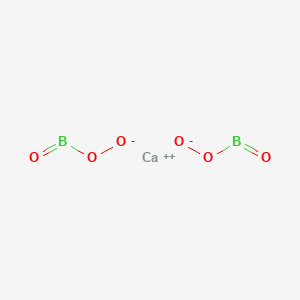
![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)
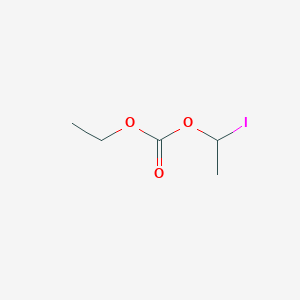
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)


